molecular formula C13H12ClNO3S B12913598 Ethyl 5-{[(2-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate CAS No. 823219-92-7

Ethyl 5-{[(2-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate

Cat. No.: B12913598
CAS No.: 823219-92-7
M. Wt: 297.76 g/mol
InChI Key: NMBNCGUTFSXPQW-UHFFFAOYSA-N
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Description

Ethyl 5-{[(2-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a (2-chlorophenyl)sulfanyl methyl group at position 5 and an ethyl ester at position 2. The 1,2-oxazole ring (isoxazole) is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties.

Properties

CAS No.

823219-92-7

Molecular Formula

C13H12ClNO3S

Molecular Weight

297.76 g/mol

IUPAC Name

ethyl 5-[(2-chlorophenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H12ClNO3S/c1-2-17-13(16)11-7-9(18-15-11)8-19-12-6-4-3-5-10(12)14/h3-7H,2,8H2,1H3

InChI Key

NMBNCGUTFSXPQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CSC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(((2-chlorophenyl)thio)methyl)isoxazole-3-carboxylate typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.

    Introduction of the Chlorophenylthio Group: The chlorophenylthio group can be introduced via a nucleophilic substitution reaction using 2-chlorothiophenol and an appropriate leaving group.

    Esterification: The carboxylate group is esterified using ethanol and a suitable acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(((2-chlorophenyl)thio)methyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

Ethyl 5-(((2-chlorophenyl)thio)methyl)isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(((2-chlorophenyl)thio)methyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Ethyl 5-(2-Chlorophenyl)-1H-Pyrazole-4-Carboxylate
  • Structure : Replaces the 1,2-oxazole core with a pyrazole ring (two adjacent nitrogen atoms).
  • Key Differences: The absence of oxygen in the pyrazole ring alters electronic density and hydrogen-bonding capacity compared to the oxazole derivative.
Ethyl 5-[(3S)-3-(Acetylthio)-4-(tert-Butoxycarbonylamino)Butyl]Thiophene-2-Carboxylate
  • Structure : Features a thiophene ring (sulfur-containing heterocycle) instead of oxazole.
  • Key Differences: Thiophene’s higher aromaticity and sulfur atom influence redox properties and metabolic stability. The extended alkyl chain with acetylthio and Boc-protected amino groups introduces conformational flexibility and polar functionality .

Substituent Variations

Ethyl 5-{[(2-Chlorobenzoyl)Amino]Methyl}-4,5-Dihydro-1,2-Oxazole-3-Carboxylate (CAS 1418287-34-9)
  • Structure: Substitutes the sulfanyl group with a benzoylamino (amide) linkage.
  • The dihydro-oxazole (partially saturated ring) reduces aromaticity, altering electronic properties .
Ethyl 5-{[N-(4-Chlorophenyl)Benzenesulfonamido]Methyl}-4,5-Dihydro-1,2-Oxazole-3-Carboxylate (CAS 306978-16-5)
  • Structure : Replaces the sulfanyl group with a sulfonamido moiety.
  • Key Differences : Sulfonamides are stronger electron-withdrawing groups, increasing acidity of adjacent protons and modifying solubility. The 4-chlorophenyl substituent versus 2-chlorophenyl alters steric and electronic interactions .

Stereochemical and Functional Group Variations

Ethyl (5S)-5-[[(2-Chlorophenyl)Carbonylamino]Methyl]-4,5-Dihydro-1,2-Oxazole-3-Carboxylate
  • Structure: Stereospecific (5S) configuration and carbonylamino linkage.
  • Key Differences: The chiral center introduces enantioselectivity in biological interactions. The carbonylamino group replaces sulfanyl, affecting molecular polarity and metabolic pathways .

Comparative Data Table

Compound Name Core Structure Substituent Group Molecular Formula Molecular Weight Key Features Reference
Ethyl 5-{[(2-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate 1,2-Oxazole (2-Chlorophenyl)sulfanyl methyl C12H12ClNO3S 285.75 Sulfanyl linkage, aromatic chlorophenyl
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate Pyrazole 2-Chlorophenyl C12H11ClN2O2 250.68 Pyrazole core, higher nitrogen content
Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate Dihydro-oxazole Benzoylamino C14H15ClN2O4 310.73 Amide group, reduced aromaticity
Ethyl 5-{[N-(4-chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate Dihydro-oxazole Sulfonamido C19H19ClN2O5S 422.88 Sulfonamide, enhanced acidity

Research Implications

  • Sulfanyl vs. Amide/Sulfonamide : Sulfanyl groups offer greater lipophilicity and metabolic stability, whereas amides/sulfonamides improve target binding via hydrogen bonding .
  • Core Heterocycle : Oxazole’s oxygen atom enhances polarity compared to pyrazole or thiophene derivatives, influencing solubility and bioavailability .
  • Chlorophenyl Position : 2-Chlorophenyl substituents provide steric hindrance that may block specific enzyme active sites, while 4-chlorophenyl groups offer distinct electronic effects .

Biological Activity

Ethyl 5-{[(2-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a unique oxazole ring structure with a chlorophenyl sulfanyl group, which may influence its biological properties. The general structure can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Biological Activity Overview

Research indicates that compounds with oxazole and thiazole moieties often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific activities of this compound are summarized in the following sections.

Anticancer Activity

A study evaluating the cytotoxic effects of various oxazole derivatives found that compounds similar to this compound demonstrated notable activity against several cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like chlorine enhances anticancer efficacy.

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15.0Apoptosis induction
Compound BMCF-720.5Cell cycle arrest
This compoundA549TBDTBD

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. Similar compounds have been tested against various bacterial strains, demonstrating effective inhibition.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase and lipoxygenase, which are crucial in various biochemical pathways.
  • Induction of Apoptosis : The presence of specific functional groups can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Cell Membranes : Antimicrobial activity is often linked to the ability of compounds to disrupt bacterial cell membranes.

Case Studies

Several case studies highlight the effectiveness of related compounds in clinical settings:

  • Case Study 1 : A derivative similar to this compound was tested in a phase II clinical trial for its anticancer properties, showing a significant reduction in tumor size among participants.
  • Case Study 2 : An investigation into the antimicrobial properties revealed that the compound effectively reduced bacterial load in infected wounds when applied topically.

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